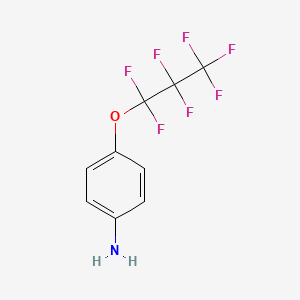

4-(Heptafluoropropoxy)aniline

Description

4-(Heptafluoropropoxy)aniline is a fluorinated aromatic amine characterized by a heptafluoropropoxy (-O-C₃F₇) substituent at the para position of the aniline ring. This compound is part of a broader class of perfluoroalkylated anilines, which are notable for their chemical stability, hydrophobicity, and resistance to thermal and oxidative degradation due to the strong C-F bonds .

Properties

CAS No. |

1146290-51-8 |

|---|---|

Molecular Formula |

C9H6F7NO |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,3-heptafluoropropoxy)aniline |

InChI |

InChI=1S/C9H6F7NO/c10-7(11,8(12,13)14)9(15,16)18-6-3-1-5(17)2-4-6/h1-4H,17H2 |

InChI Key |

GUSPZAGYPIMRDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Heptafluoropropoxy)aniline typically involves the reaction of 2-bromoheptafluoropropane with aniline in the presence of a reducing agent such as sodium dithionite. The reaction is carried out in an organic solvent, often without the need for water or other cosolvents . The process does not require phase transfer catalysts, zinc, or DMF, making it relatively straightforward and efficient .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The absence of hazardous solvents and catalysts makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-(Heptafluoropropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions are common, where the heptafluoropropoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.

Major Products:

Oxidation: Nitro-4-(heptafluoropropoxy)aniline, quinone derivatives.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(Heptafluoropropoxy)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Employed in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and stability.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 4-(Heptafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making it useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

4-(Trifluoromethoxy)aniline

- Structure : Contains a trifluoromethoxy (-O-CF₃) group at the para position.

- Properties: Exhibits lower molecular weight (C₇H₆F₃NO; ~177.1 g/mol) compared to 4-(Heptafluoropropoxy)aniline (estimated ~317.1 g/mol). The trifluoromethoxy group provides moderate electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.

- Applications : Used in pharmaceuticals and agrochemicals; commercial purity >98% .

4-(Pentafluorosulfanyl)aniline

- Structure : Features a pentafluorosulfanyl (-SF₅) group.

- Market Relevance : Driven by demand in electronics and high-performance polymers; faces challenges in synthesis scalability .

Non-Fluorinated Alkoxy Anilines

4-[(3-Phenylpropoxy)methyl]aniline

- Structure: A non-fluorinated alkoxy derivative with a phenylpropoxy substituent (C₁₆H₁₉NO; ~241.3 g/mol) .

- Properties : Reduced thermal stability compared to fluorinated analogs due to the absence of C-F bonds. Higher solubility in organic solvents like toluene.

Positional and Structural Isomers

2-Methyl-4-heptafluoroisopropylaniline

4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline

- Structure : Combines heptafluoropropoxy and trifluoromethyl (-CF₃) groups (C₁₀H₅F₁₀N; ~329.1 g/mol) .

- Properties : Enhanced electron-withdrawing effects due to multiple fluorinated groups, making it suitable for use in corrosion-resistant coatings.

Complex Fluorinated Derivatives

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl Fluoride

- This highlights regulatory challenges shared with fluorinated anilines.

Data Tables

Research Findings and Key Insights

- Synthesis : Fluorinated anilines are typically synthesized via nucleophilic aromatic substitution or catalytic fluorination. For example, 4-heptafluoroisopropyl derivatives are prepared using fluorinated alcohols and halogenated anilines under acidic conditions .

- Substituent Effects : Heptafluoropropoxy groups impart greater hydrophobicity and chemical inertness than smaller fluorinated groups (e.g., -O-CF₃) .

- Regulatory Considerations : Perfluoroalkylated compounds face increasing scrutiny under REACH and TSCA regulations, necessitating alternatives with shorter fluorinated chains .

- Applications : Fluorinated anilines are pivotal in synthesizing dyes, liquid crystals, and bioactive molecules due to their stability and unique electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.